molecular formula C9H9BrN2O B1522364 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one CAS No. 928775-04-6

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one

Cat. No. B1522364
CAS RN: 928775-04-6
M. Wt: 241.08 g/mol
InChI Key: BZJQQRCFYKSQKX-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C9H9BrN2O . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-(5-Bromopyridin-2-yl)pyrrolidin-2-one” is 1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(5-Bromopyridin-2-yl)pyrrolidin-2-one” is a powder at room temperature . Its molecular weight is 241.09 .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of various bioactive molecules. It has been used to create selective and effective inhibitors of histone deacetylases 5 and 6, which are important for gene expression regulation .

Cannabinoid Receptor Modulation

Researchers have utilized this compound to develop inhibitors for the cannabinoid receptor 1 (CB1), which plays a significant role in the central nervous system and affects various physiological processes .

Cyclin-Dependent Kinase Inhibition

The compound has applications in cancer research, particularly in the development of inhibitors for cyclin-dependent kinase CDK 2, a protein associated with cell division .

Tankyrase Inhibition

Tankyrase is an enzyme involved in multiple cellular processes, including telomere maintenance and Wnt signaling. This compound has been used to inhibit tankyrase, providing insights into potential cancer therapies .

Glutaminyl Cyclase Inhibition

Glutaminyl cyclase is an enzyme implicated in the formation of pyroglutamate, which is found in amyloid plaques in Alzheimer’s disease. Inhibitors based on this compound could lead to new treatments for neurodegenerative diseases .

Glucagon Receptor Antagonism

The compound has been used to create antagonists for the glucagon receptor, which is a target for diabetes treatment due to its role in glucose homeostasis .

Chemical Synthesis and Material Science

As a versatile building block, it is used in chemical synthesis and material science research for constructing complex organic compounds with potential applications in various fields .

Life Science Research

This compound serves as a biochemical reagent in life science research, potentially used as a biological material or organic compound for studying life science-related phenomena .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Mode of Action

The exact mode of action of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is currently unknown . It is likely that the compound interacts with its targets, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJQQRCFYKSQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928775-04-6
Record name 1-(5-bromopyridin-2-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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